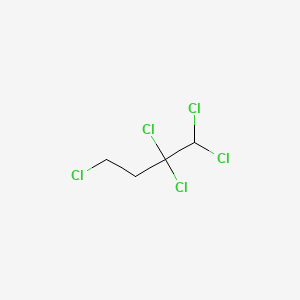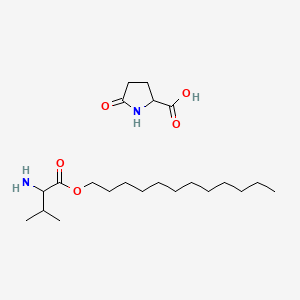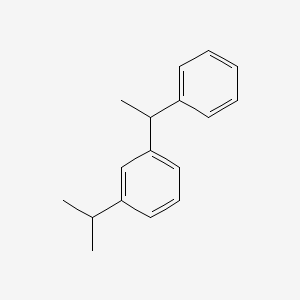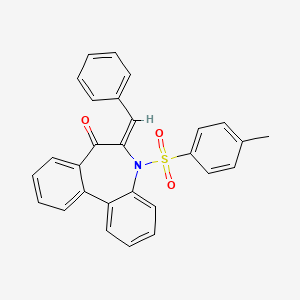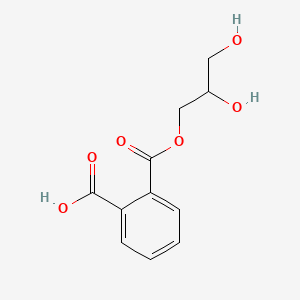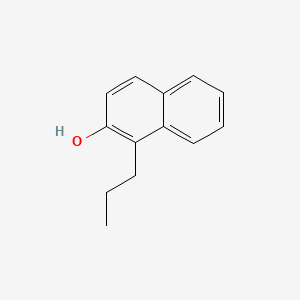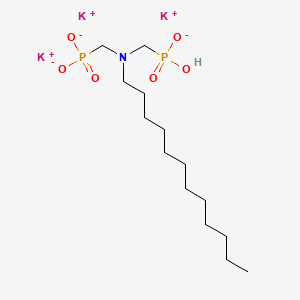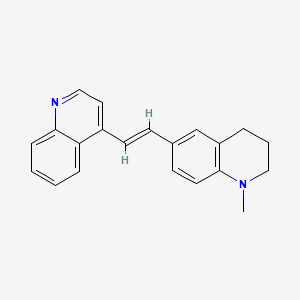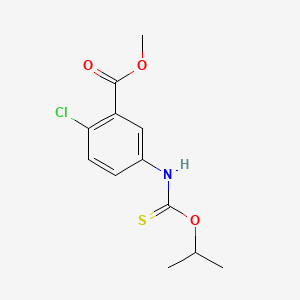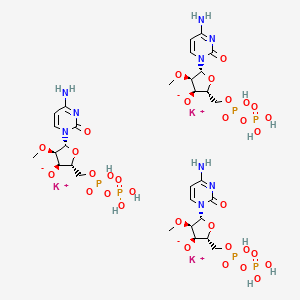
Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt is a cytosine nucleotide derivative. It contains two phosphate groups esterified to the sugar moiety and is known for its role in various biochemical processes. This compound is a part of the pyrimidine ribonucleoside diphosphates class, which are essential components in the synthesis of nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves multiple steps. The initial step typically includes the protection of the hydroxyl groups of cytidine, followed by phosphorylation reactions to introduce the diphosphate groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods include the use of automated synthesizers and high-throughput purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cytidine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various cytidine analogs.
Aplicaciones Científicas De Investigación
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a crucial role in cellular processes, including DNA and RNA synthesis.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of various biochemical reagents and diagnostic tools
Mecanismo De Acción
The mechanism of action of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the synthesis and modification of DNA and RNA. The molecular targets include cytidylate kinase and other nucleotide-binding proteins, which play a role in cellular metabolism and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine 5’-(trihydrogen diphosphate): A cytosine nucleotide with two phosphate groups, similar in structure but lacking the 2’-O-methyl modification.
Cytidine 5’-(tetrahydrogen triphosphate): Contains three phosphate groups and is involved in different biochemical pathways.
Uridine 5’-(trihydrogen diphosphate): A uracil nucleotide with similar phosphate groups but different base structure
Uniqueness
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt is unique due to its 2’-O-methyl modification, which can influence its biochemical properties and interactions. This modification can affect its stability, binding affinity, and overall functionality in various biological processes .
Propiedades
Número CAS |
93839-94-2 |
|---|---|
Fórmula molecular |
C30H48K3N9O33P6 |
Peso molecular |
1365.9 g/mol |
Nombre IUPAC |
tripotassium;(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-4-methoxyoxolan-3-olate |
InChI |
InChI=1S/3C10H16N3O11P2.3K/c3*1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15;;;/h3*2-3,5,7-9H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18);;;/q3*-1;3*+1/t3*5-,7-,8-,9-;;;/m111.../s1 |
Clave InChI |
LXFGTQAFFWZMKY-WVJFLJFUSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+] |
SMILES canónico |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



